

Technical Guide: 2-Fluoro-5-nitrophenylacetic Acid

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Compound of Interest

Compound Name: 2-Fluoro-5-nitrophenylacetic acid

Cat. No.: B184392

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Fluoro-5-nitrophenylacetic acid**, a valuable building block in medicinal chemistry and drug discovery. The unique substitution pattern of the phenyl ring, featuring a fluorine atom and a nitro group, imparts distinct physicochemical properties that make it an attractive starting material for the synthesis of novel therapeutic agents.

Core Data Summary

The key quantitative and qualitative data for **2-Fluoro-5-nitrophenylacetic acid** are summarized in the table below for easy reference and comparison.

Property	Value	Reference
Molecular Weight	199.14 g/mol	[1]
Molecular Formula	C ₈ H ₆ FNO ₄	[1]
CAS Number	195609-18-8	[1]
Melting Point	149-150 °C	[2][3]
Appearance	Solid	[3]
Purity	≥95%	[4]
Synonyms	2-(2-Fluoro-5-nitrophenyl)acetic acid, 3-(Carboxymethyl)-4-fluoronitrobenzene	[2]

Synthetic Protocol

While specific literature detailing the synthesis of **2-Fluoro-5-nitrophenylacetic acid** is not readily available, a plausible synthetic route can be adapted from established methodologies for related compounds. The following proposed protocol is based on the synthesis of structurally similar nitrophenylacetic acids.

Reaction Scheme:

A potential two-step synthesis could involve the nitration of 2-fluorophenylacetic acid.

Step 1: Nitration of 2-Fluorophenylacetic Acid

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, place 2-fluorophenylacetic acid.
- **Cooling:** Cool the flask to 0-5 °C using an ice bath.
- **Addition of Nitrating Agent:** Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) to the flask via the dropping funnel while maintaining the temperature below 10 °C.

- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
- **Work-up:** Upon completion, pour the reaction mixture over crushed ice. The solid precipitate, containing a mixture of isomers, is collected by vacuum filtration and washed with cold water until the filtrate is neutral.
- **Purification:** The desired **2-fluoro-5-nitrophenylacetic acid** isomer would then be separated from other isomers (such as 2-fluoro-3-nitrophenylacetic acid) by column chromatography or recrystallization.

Note: This is a proposed methodology and would require optimization of reaction conditions, stoichiometry, and purification techniques.

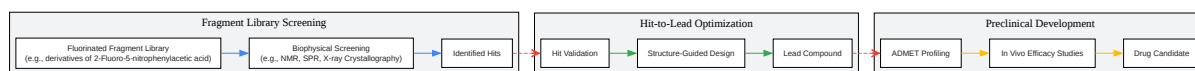
Applications in Drug Discovery

2-Fluoro-5-nitrophenylacetic acid serves as a versatile intermediate in the synthesis of more complex bioactive molecules. The presence of the fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of the final compound. The nitro group can be readily reduced to an amine, which can then be further functionalized, making this compound a useful scaffold in combinatorial chemistry and library synthesis for drug screening.

While specific signaling pathways directly modulated by **2-Fluoro-5-nitrophenylacetic acid** are not extensively documented, its utility as a synthetic intermediate suggests its incorporation into molecules targeting a wide range of biological processes. For instance, derivatives could potentially be developed as inhibitors of kinases, proteases, or other enzymes implicated in disease.

Workflow Visualization

The following diagram illustrates a general workflow for fragment-based drug discovery, a common application for fluorinated compounds like **2-Fluoro-5-nitrophenylacetic acid**.



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Caption: A generalized workflow for fragment-based drug discovery.

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